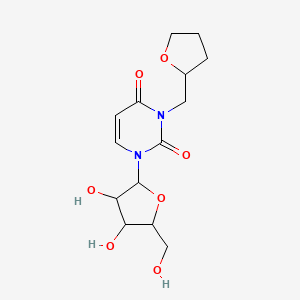
N3-Tetrahydrofurfuryluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-Tetrahydrofurfuryluridine is a nucleoside derivative, specifically a modified nucleoside. It is known for its significant biomedical applications, particularly in the treatment of various malignancies and viral infections. The compound has a molecular formula of C14H20N2O7 and a molecular weight of 328.32 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-Tetrahydrofurfuryluridine typically involves the modification of uridine. One common method includes the reaction of uridine with tetrahydrofurfuryl chloride in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N3-Tetrahydrofurfuryluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the tetrahydrofurfuryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with additional oxygen functionalities, while reduction can produce deoxygenated analogs .
Wissenschaftliche Forschungsanwendungen
N3-Tetrahydrofurfuryluridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies involving nucleoside metabolism and enzyme interactions.
Medicine: Investigated for its antiviral properties, particularly against RNA viruses.
Industry: Utilized in the development of antiviral drugs and therapeutic agents.
Wirkmechanismus
N3-Tetrahydrofurfuryluridine exerts its effects by incorporating into the viral RNA, leading to the termination of RNA synthesis. This disruption of viral genome amplification is a key mechanism by which it inhibits viral replication. The compound targets viral RNA polymerase, interfering with the enzyme’s ability to synthesize viral RNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine: The parent compound of N3-Tetrahydrofurfuryluridine.
Azidothymidine (AZT): Another nucleoside analog with antiviral properties.
Ribavirin: A nucleoside analog used to treat various viral infections.
Uniqueness
This compound is unique due to its tetrahydrofurfuryl group, which enhances its stability and bioavailability compared to other nucleoside analogs. This modification also contributes to its potent antiviral activity, making it a valuable compound in antiviral research and drug development.
Eigenschaften
Molekularformel |
C14H20N2O7 |
|---|---|
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H20N2O7/c17-7-9-11(19)12(20)13(23-9)15-4-3-10(18)16(14(15)21)6-8-2-1-5-22-8/h3-4,8-9,11-13,17,19-20H,1-2,5-7H2 |
InChI-Schlüssel |
HBWAFTROEHIWBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


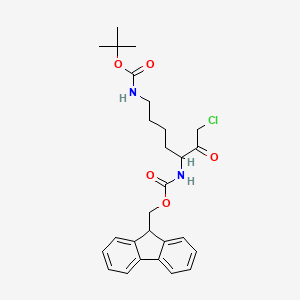
![Boronic acid, [4-(2-ethoxyethyl)phenyl]-](/img/structure/B12096592.png)

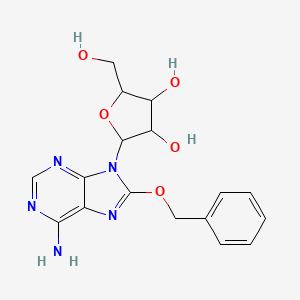

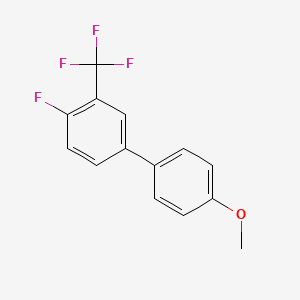




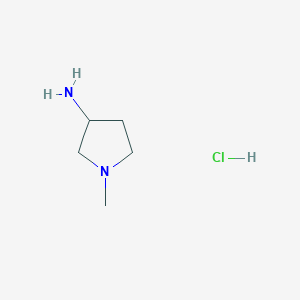
![[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol](/img/structure/B12096638.png)

![2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B12096655.png)
